

Application Notes and Protocols for INCB059872 in Human SCLC Xenograft Models

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Compound of Interest

Compound Name: INCB059872

Cat. No.: B1192888

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Introduction

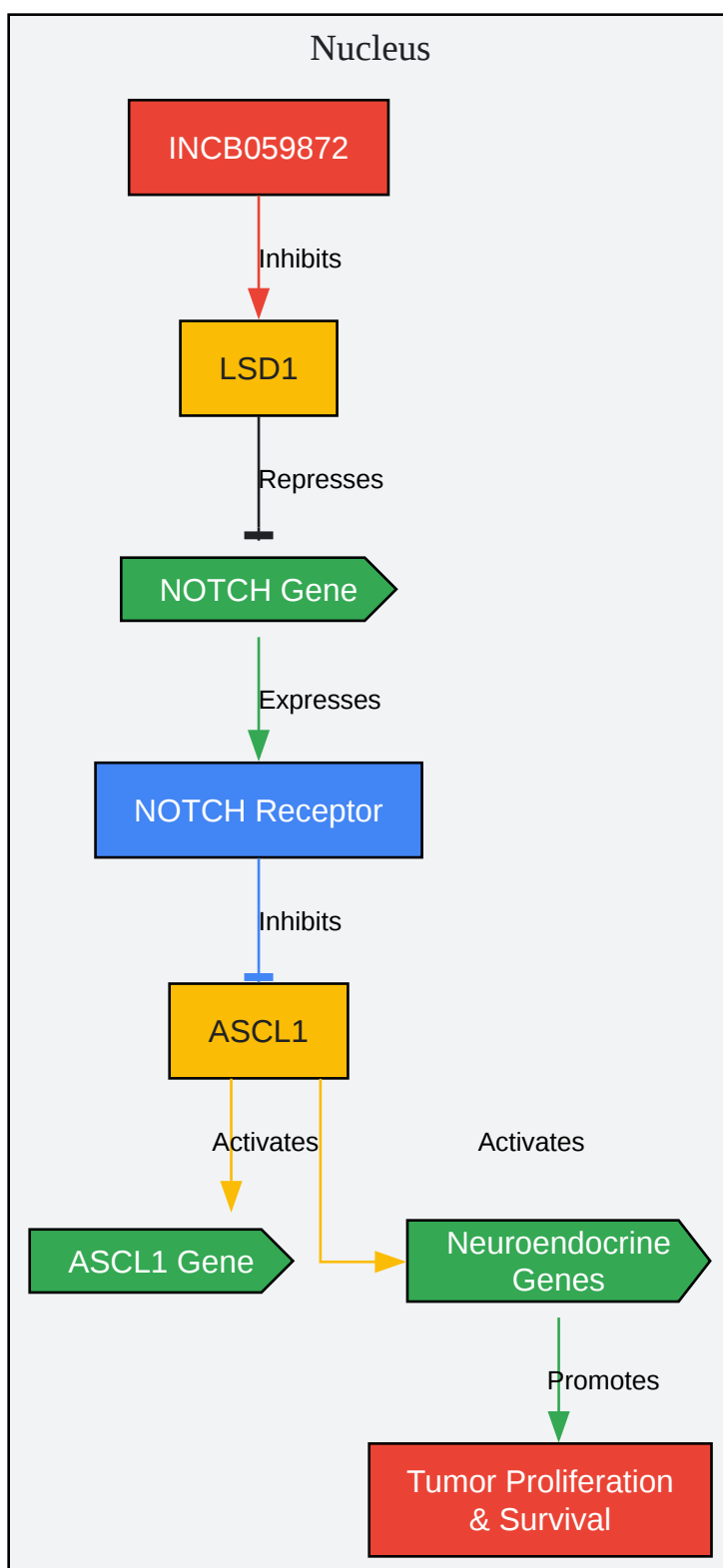
INCB059872 is a potent and selective, orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the regulation of gene expression.[1][2] LSD1 is overexpressed in various cancers, including small cell lung cancer (SCLC), a highly aggressive neuroendocrine tumor with limited treatment options.[3][4] Inhibition of LSD1 by **INCB059872** has demonstrated anti-tumor activity in preclinical models of SCLC, suggesting its potential as a therapeutic agent for this challenging disease.[1][5]

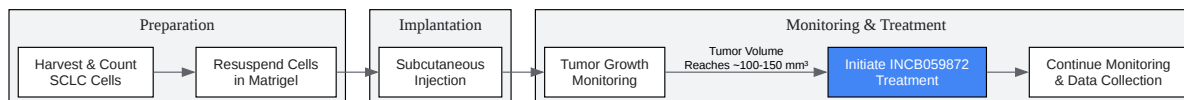
These application notes provide a comprehensive overview of the preclinical use of **INCB059872** in human SCLC xenograft models, including recommended dosage regimens, detailed experimental protocols, and an exploration of its mechanism of action.

Mechanism of Action: LSD1 Inhibition in SCLC

INCB059872 functions by inhibiting LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1][6] In SCLC, the inhibition of LSD1 leads to a cascade of events that ultimately suppress tumor growth.

A key mechanism involves the activation of the NOTCH signaling pathway.^[7] LSD1 normally suppresses the expression of NOTCH receptors.^[7] By inhibiting LSD1, **INCB059872** treatment leads to the derepression of NOTCH receptor genes.^[8] Activated NOTCH signaling, in turn, downregulates the expression of Achaete-scute homolog 1 (ASCL1), a master transcriptional regulator essential for the neuroendocrine differentiation and proliferation of SCLC cells.^{[7][8]} The suppression of the ASCL1-driven neuroendocrine program is a critical contributor to the anti-tumor effects of LSD1 inhibitors in SCLC.^[7]





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